3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid

Chemical Biology PROTAC Synthesis Bioconjugation

Researchers relying on generic acetyl or chloro analogs often encounter irreproducible SAR data due to divergent LogP, hydrogen-bond profiles, and altered pyrazine electron density. This compound resolves that pain point with a dual-function architecture: a flexible propanoic acid chain for direct amide coupling to ligands or E3 ligase binders, and a methylsulfonyl group that imparts metabolic stability while tuning ring electronics. • ≥98% purity (NLT 98%) minimizes failed library synthesis from substandard starting materials • Lower LogP (0.59) vs. the acetyl analog (0.62) improves aqueous solubility without altering core topology • ISO-certified supply with full batch traceability ensures cross-study reproducibility

Molecular Formula C12H17N3O4S
Molecular Weight 299.35 g/mol
CAS No. 1316225-21-4
Cat. No. B1401198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
CAS1316225-21-4
Molecular FormulaC12H17N3O4S
Molecular Weight299.35 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC1C2=NC=C(N=C2)CCC(=O)O
InChIInChI=1S/C12H17N3O4S/c1-20(18,19)15-6-2-3-11(15)10-8-13-9(7-14-10)4-5-12(16)17/h7-8,11H,2-6H2,1H3,(H,16,17)
InChIKeyDZUWZEQGPCPRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid: Identity & Procurement


3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid (CAS 1316225-21-4) is a heterocyclic pyrazine-propanoic acid conjugate bearing a 1-methylsulfonylpyrrolidine substituent. It has a molecular formula of C12H17N3O4S and a molecular weight of 299.35 g/mol . The compound is classified as a research intermediate or building block, distinguished from simpler pyrazine or pyrrolidine fragments by its dual functional groups: a carboxylic acid chain enabling further conjugation and a methylsulfonyl group providing metabolic stability and electron-withdrawing character.

Workflow Bioconjugation / PROTAC building block with propanoic acid linker
Selection Methylsulfonyl-bearing pyrazine intermediate for enhanced electron-withdrawing character
Use Context Medicinal chemistry & library synthesis requiring reported high-purity starting material

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid: Why Generic Analogs Fall Short


Substituting this compound with a generic pyrazine-pyrrolidine fragment, such as the acetyl or chloro analog, introduces critical differences in key property vectors. The methylsulfonyl group significantly alters the electron density on the pyrazine ring, affecting reactivity and binding, while the propanoic acid chain is essential for specific conjugation or biological target engagement. The acetyl analog (CAS 1316219-35-8), for example, has a different LogP and hydrogen bond profile, which can lead to divergent permeability and solubility . These differences mean that generic substitution cannot guarantee the same synthetic outcome or biological profile, making the specific procurement of this compound necessary for reproducible research.

Analog mismatch The acetyl analog (CAS 1316219-35-8) may shift LogP and hydrogen-bonding profile, altering solubility and permeability context.
Functional gap The 2-chloro analog (CAS 1316221-58-5) lacks the propanoic acid chain, limiting conjugation to nucleophilic aromatic substitution pathways.
Purity variance Generic analogs may carry lower reported purity (e.g., 95%) and lack ISO-aligned quality documentation, introducing batch-consistency risk.

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid: Key Differentiation Evidence


Propanoic Acid Linker Advantage

Unlike its 2-chloro analog (CAS 1316221-58-5), 3-(5-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid features a propanoic acid chain that enables direct conjugation to amines or other nucleophiles via amide bond formation . The 2-chloro analog lacks this chain and can only undergo nucleophilic aromatic substitution, limiting its utility in constructing complex conjugates . The presence of the propanoic acid chain in the target compound allows for flexible, multi-step synthetic pathways essential for applications such as PROTAC or ADC linker attachment.

Propanoic acid linker
Head-to-head
Enables amide conjugation vs. nucleophilic aromatic substitution only
Supports bioconjugation & PROTAC design workflows
Structural comparison based on IUPAC
Chemical Biology PROTAC Synthesis Bioconjugation

Methylsulfonyl vs Acetyl: Solubility & LogP

The target compound's computed LogP is 0.5903, while its acetyl analog (CAS 1316219-35-8) has a LogP of 0.62 . The lower LogP of the methylsulfonyl variant indicates greater hydrophilicity, which can translate to improved aqueous solubility and a different pharmacokinetic profile. The target also has a higher TPSA (100.46 vs. 79.40) and more hydrogen bond acceptors (5 vs. 4), further suggesting superior solubility and potential for avoiding permeability-related issues .

LogP context
Cross-study
Reported LogP 0.5903 (target) vs 0.62 (acetyl analog)
Indicates higher hydrophilicity; may support solubility-driven lead optimization
Computed values from vendor datasheets
Drug Discovery ADME Properties Medicinal Chemistry

Hydrogen Bond Acceptor Advantage

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid contains 5 hydrogen bond acceptors, compared to 4 for its acetyl analog and 4 for its 2-chloro analog . The additional acceptor site, contributed by the sulfonyl group, can enhance binding interactions with target proteins through additional hydrogen bonds, potentially increasing potency and selectivity in enzyme inhibition or receptor binding assays .

H-bond acceptors
Class-level
5 acceptors (target) vs 4 for acetyl/chloro analogs
Additional sulfonyl acceptor may influence binding in SAR studies
Structural inference from SMILES
Medicinal Chemistry Molecular Recognition Lead Optimization

High Purity & ISO Quality Assurance

The target compound is offered by MolCore with a guaranteed purity of NLT 98% and is produced under an ISO-certified quality system, ensuring consistency and reliability for research and development . In contrast, some generic analogs may have lower purity (e.g., 95% from Chemenu for the 2-chloro analog) or lack explicit ISO certification . This quality assurance is critical for reproducible synthetic yields and reliable biological assay results.

Purity specification
Cross-study
Reported NLT 98% (target) vs 95%+ (2-chloro analog)
Higher purity may reduce batch variability in R&D synthesis
Vendor datasheet comparison
Pharmaceutical R&D Quality Control GMP-like Standards

Competitive Sourcing & Availability

While precise pricing varies by vendor and quantity, the target compound is available from multiple suppliers, including Leyan and MolCore, indicating competitive sourcing . For comparison, the acetyl analog (CAS 1316219-35-8) is available from Leyan at a similar 'quote' status, but the methylsulfonyl variant may offer cost advantages in certain multi-step syntheses due to the avoidance of additional deprotection steps often required for acetyl groups . The broad availability of the target compound ensures a stable supply chain, a critical factor for long-term research projects.

Sourcing breadth
Supporting
Available from 3+ suppliers; marginally broader vendor base than acetyl analog
Ranked wider supplier coverage may reduce procurement risk
Supplier search by CAS
Cost Optimization Lead Discovery Academic Procurement

Stable Storage & Shipping Advantage

The target compound is recommended for storage sealed in dry conditions at 2-8°C and can be shipped at room temperature in the continental US . This contrasts with some analogs that may require more restrictive storage conditions. The compound's good stability profile under ambient shipping conditions reduces logistical burden and ensures the compound arrives in good condition, directly supporting experimental reproducibility. Vendor data shows it is sold for research and further manufacturing use, indicating a level of stability suitable for transport .

Storage & shipping
Supporting
Sealed dry, 2-8°C storage; room temp shipping (continental US)
Ambient-shipping profile supports experimental reproducibility
Vendor logistics data
Experimental Reproducibility Logistics Compound Management

3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid: High-Value Applications


PROTAC & Bioconjugate Synthesis

The propanoic acid chain provides a direct, flexible handle for amide coupling to ligands or E3 ligase binders, making this compound an ideal intermediate for constructing heterobifunctional degraders. Its differentiation from the chloro analog, which lacks this functionality, is paramount for achieving the desired molecular architecture .

Lead Optimization for Improved Solubility

When a candidate molecule's acetyl analog exhibits poor aqueous solubility, the methylsulfonyl variant, with its lower LogP (0.5903 vs. 0.62) and additional hydrogen bond acceptor, can be explored as a direct substitute to improve pharmacokinetic properties without significantly altering the core structure .

Building Block for Parallel Synthesis Libraries

The guaranteed high purity (NLT 98%) and ISO certification from suppliers like MolCore make this compound a reliable choice for generating compound libraries by late-stage functionalization. This quality assurance minimizes the risk of failed synthesis due to low-purity starting materials, a common issue with less-regulated generic alternatives .

Exploratory SAR: Enzyme & Receptor Targets

The methylsulfonyl group's influence on the pyrazine ring's electron density, combined with the additional hydrogen bond acceptor, makes this compound a key tool for SAR studies. It allows medicinal chemists to probe the effect of a sulfonyl group versus an acetyl or chloro substituent on target engagement, a direct application of the quantified structural differences .

Application
Selection Property
Validation Focus
PROTAC / bioconjugate synthesis
Propanoic acid linker enables amide coupling
Conjugation efficiency and linker stability
Solubility-driven lead optimization
Reported lower LogP and additional H-bond acceptor
Aqueous solubility and permeability comparison
Parallel synthesis libraries
Reported high purity (NLT 98%) and ISO-aligned quality
Batch-to-batch consistency and yield reproducibility
SAR: enzyme / receptor targets
Methylsulfonyl electron-withdrawing effect and H-bond count
Target engagement and binding assay context
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